2-(1,3-benzothiazol-2-yl)-5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol is a complex organic compound that features a benzothiazole ring fused with a phenol group and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Iodination: The phenol group is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Condensation Reaction: The iodinated phenol is then condensed with the benzothiazole derivative in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole ring can intercalate with DNA, while the phenol and imine groups can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler compound with similar pharmacological activities.
2-(1,3-Benzothiazol-2-yl)ethanamine: Another benzothiazole derivative with different functional groups.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-[(E)-[(2-hydroxy-3-iodophenyl)methylidene]amino]phenol is unique due to the presence of the iodinated phenol group, which can enhance its biological activity and facilitate its use in imaging studies.
Properties
Molecular Formula |
C20H13IN2O2S |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C20H13IN2O2S/c21-15-5-3-4-12(19(15)25)11-22-13-8-9-14(17(24)10-13)20-23-16-6-1-2-7-18(16)26-20/h1-11,24-25H |
InChI Key |
WVKBGAAGDDRUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=C(C(=CC=C4)I)O)O |
Origin of Product |
United States |
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